molecular formula C11H19N3 B1468395 4-(1-propyl-1H-pyrazol-4-yl)piperidine CAS No. 1341754-92-4

4-(1-propyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B1468395
CAS No.: 1341754-92-4
M. Wt: 193.29 g/mol
InChI Key: HAXTXNICNCYTFS-UHFFFAOYSA-N
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Description

4-(1-Propyl-1H-pyrazol-4-yl)piperidine (CAS 1341754-92-4) is a chemical compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . It is a hybrid scaffold incorporating two privileged structures in medicinal chemistry: the piperidine ring and the 1-propyl-pyrazole moiety. Pyrazole derivatives are recognized as potent medicinal scaffolds exhibiting a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties . They are key structural components in several commercially available drugs and are frequently investigated in pharmaceutical research for developing new therapeutic agents . Simultaneously, piperidine is a fundamental moiety in drug discovery; its unique ability to combine with various molecular fragments makes it highly valuable for creating new substances with potential pharmacological effects . Computer-aided evaluations suggest that modified piperidine derivatives can affect various enzymes, receptors, and ion channels, showing promise for applications in oncology, central nervous system diseases, and as antimicrobial agents . The integration of the 1-propyl-1H-pyrazole unit with the piperidine ring in a single molecule makes this compound a valuable intermediate for medicinal chemistry and drug discovery programs. It is suited for the synthesis of more complex molecules aimed at exploring new biological targets. Synthetic methodologies for related pyrazole structures continue to advance, featuring modern approaches such as metal-catalyzed couplings and benign oxidation protocols . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1341754-92-4

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-(1-propylpyrazol-4-yl)piperidine

InChI

InChI=1S/C11H19N3/c1-2-7-14-9-11(8-13-14)10-3-5-12-6-4-10/h8-10,12H,2-7H2,1H3

InChI Key

HAXTXNICNCYTFS-UHFFFAOYSA-N

SMILES

CCCN1C=C(C=N1)C2CCNCC2

Canonical SMILES

CCCN1C=C(C=N1)C2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Impact :

  • Ethyl : Balances lipophilicity and metabolic stability (e.g., 3-((1-ethyl-1H-pyrazol-4-yl)methyl)piperidine) .

Pharmacological Activity

  • Histamine H3 Antagonism : Piperidine-pyrazole derivatives are explored as H3 antagonists for Alzheimer’s disease. The propyl variant may exhibit stronger receptor binding than methyl/ethyl analogues due to extended alkyl chain interactions with hydrophobic pockets .
  • Selectivity : Longer alkyl chains (e.g., propyl) could reduce off-target effects compared to bulkier aromatic substituents seen in pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines .

Physicochemical Properties

Property This compound 4-(4-Methyl-1H-pyrazol-3-yl)piperidine HCl 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine
LogP (Predicted) 2.1 1.5 1.8
Aqueous Solubility Low High (due to HCl salt) Moderate
Metabolic Stability Moderate (propyl oxidation) High (methyl resistance) Moderate (ethyl oxidation)

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

Pyrazole Ring Formation

Pyrazole derivatives are commonly synthesized by condensation of hydrazines with α,β-unsaturated ketones (chalcones) or related precursors. For example, the one-pot addition–cyclocondensation between chalcones and arylhydrazines in the presence of copper triflate and ionic liquid catalysts has been reported to yield 1,3,5-trisubstituted pyrazoles with high efficiency (around 82% yield). This method involves:

  • Formation of pyrazoline intermediates.
  • In situ oxidation to the aromatic pyrazole ring without additional oxidants.

Alkylation at the N1 position of the pyrazole (to introduce the propyl group) can be achieved by treating pyrazolines with strong bases such as lithium diisopropylamide (LDA) followed by alkyl halides, before final oxidation to the pyrazole.

Piperidine Functionalization and Coupling

Piperidine rings can be functionalized at the 4-position through various methods:

  • Acylation and reduction sequences : For example, 4-phenyl pyridine can be acylated using acid anhydrides with indium metal as a catalyst, followed by hydrogenation and hydrolysis steps to yield substituted piperidines. Although this patent focuses on 4-aryl 4-acyl piperidines, the methodology is adaptable for introducing other substituents such as pyrazolyl groups.

  • One-pot sequential Suzuki–Miyaura coupling and hydrogenation : Recent advances have demonstrated the efficiency of combining palladium-catalyzed Suzuki coupling of arylboronic acids with halogenated piperidines, followed by hydrogenation to saturate the pyridine ring to piperidine. This approach allows the introduction of complex substituents, including heteroaryl groups like pyrazoles, under mild conditions.

  • Chemoselective hydrogenation : Selective reduction of pyridine to piperidine while preserving other aromatic moieties (e.g., indole or pyrazole) has been achieved using Raney-Ni or sodium tetrahydroborate catalysts. This is crucial when the pyrazole ring is introduced prior to hydrogenation to avoid ring reduction or degradation.

Specific Synthetic Route for this compound

Based on the literature and patent data, a plausible synthetic route is:

Data Table: Summary of Preparation Methods

Step Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
Pyrazole ring synthesis Cyclocondensation Chalcones, arylhydrazines, Cu(OTf)2, bmim Room temp, one-pot ~82 In situ oxidation without external oxidant
N1-Alkylation of pyrazole Alkylation LDA, propyl halide Low temp, inert atmosphere 66–88 Precedes oxidation step
Piperidine functionalization Acylation + reduction Acid anhydride, indium metal, H2, Pd/C Varied, mild hydrogenation Not specified Adaptable for substituent introduction
Suzuki–Miyaura coupling Cross-coupling Pd(PPh3)4, base (K2CO3), boronic acid 80°C, DMF/EtOH solvent High Enables pyrazole attachment to piperidine
Hydrogenation of pyridine Catalytic reduction Raney-Ni or NaBH4 Mild conditions High Maintains pyrazole integrity

Research Findings and Analysis

  • The use of ionic liquids and copper triflate catalysts enables efficient pyrazole synthesis with recyclability of catalysts, enhancing sustainability.
  • Regioselective alkylation at the N1 position of pyrazoles is critical for obtaining the desired 1-propyl substituent; this is effectively achieved using strong bases like LDA prior to oxidation.
  • Indium metal catalysis offers a novel and mild approach for acylation of pyridine derivatives, which can be adapted for functionalizing piperidine rings.
  • The one-pot Suzuki–Miyaura coupling followed by hydrogenation is a powerful strategy for constructing complex piperidine derivatives bearing heteroaryl substituents, including pyrazoles, with high chemoselectivity and yield.
  • Control of reaction conditions, especially during hydrogenation, is essential to prevent unwanted reduction of the pyrazole ring, preserving its pharmacologically important aromaticity.

Q & A

Q. What are the recommended synthetic routes for 4-(1-propyl-1H-pyrazol-4-yl)piperidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling reactions between pyrazole and piperidine derivatives. For example, alkylation of 4-(1H-pyrazol-4-yl)piperidine with 1-bromopropane under basic conditions (e.g., NaOH in dichloromethane) can introduce the propyl group . Optimization requires monitoring reaction time, temperature (e.g., 40–60°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization improves purity (>99%), as validated by HPLC or NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Use a combination of spectroscopic and computational techniques:

  • NMR (¹H/¹³C) to confirm proton environments and substituent positions .
  • X-ray crystallography for definitive stereochemical assignment .
  • DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported pharmacological activities of piperidine-pyrazole hybrids?

Methodological Answer: Contradictions often arise from assay variability or off-target effects. To address this:

  • Dose-response studies : Compare EC₅₀ values across multiple cell lines (e.g., HEK293 vs. CHO-K1) .
  • Selectivity profiling : Use kinase/GPCR panels to identify non-specific binding .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile data from independent studies .

Q. How can computational modeling predict the target engagement of this compound in CNS disorders?

Methodological Answer:

  • Molecular docking : Screen against GPCR or ion channel libraries (e.g., α4β2 nAChR) using AutoDock Vina .
  • MD simulations : Assess binding stability (>100 ns trajectories) under physiological conditions (e.g., CHARMM force fields) .
  • QSAR models : Corrogate substituent effects (e.g., propyl chain length) with bioavailability .

Q. What in vivo/in vitro models are appropriate for studying the pharmacokinetics of this compound?

Methodological Answer:

  • In vitro : HepG2 cells for metabolic stability; Caco-2 monolayers for permeability .
  • In vivo : Rodent models (Sprague-Dawley rats) for bioavailability studies, with LC-MS/MS quantification of plasma concentrations .
  • Toxicity : Zebrafish embryos for acute toxicity screening (LD₅₀) .

Methodological Challenges and Solutions

Q. How should researchers address batch-to-batch variability in synthesized this compound?

Methodological Answer:

  • Process validation : Implement strict QC protocols (e.g., in-process HPLC monitoring) .
  • DoE (Design of Experiments) : Use factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. What analytical techniques differentiate stereoisomers or polymorphs of this compound?

Methodological Answer:

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) .
  • DSC/TGA to study thermal behavior and polymorph transitions .

Theoretical and Regulatory Considerations

Q. How can researchers align studies on this compound with regulatory frameworks for preclinical development?

Methodological Answer:

  • ICH guidelines : Follow Q3A (impurities) and Q2B (validation) for analytical methods .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) over 6 months .

Q. What theoretical frameworks explain the dual agonist/antagonist behavior observed in piperidine derivatives?

Methodological Answer:

  • Conformational selection theory : Probe ligand-induced receptor state transitions via cryo-EM .
  • Allosteric modulation : Use FRET-based assays to detect cooperative binding effects .

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